(Trp6)-LHRH

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

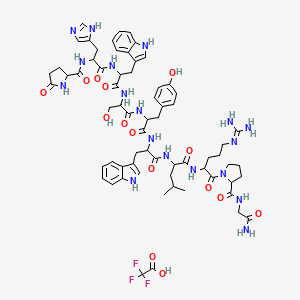

N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H82N18O13.C2HF3O2/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44;3-2(4,5)1(6)7/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69);(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNZXCLOURPVAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H83F3N18O15 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1425.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of (Trp6)-LHRH in Pituitary Gonadotrophs: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the intricate molecular mechanisms through which (Trp6)-LHRH, a potent synthetic agonist of Luteinizing Hormone-Releasing Hormone (LHRH), exerts its effects on pituitary gonadotroph cells. This document provides a comprehensive overview of the signaling cascades, quantitative parameters of interaction, and detailed experimental protocols relevant to the study of this class of compounds.

Introduction: this compound and its Significance

This compound, and other LHRH agonists, are critical tools in both reproductive medicine and oncology. Their clinical utility stems from their ability to initially stimulate and subsequently desensitize the pituitary gonadotrophs, leading to a down-regulation of the reproductive axis. Understanding the precise mechanism of action at the cellular level is paramount for the development of novel therapeutic strategies and for refining existing clinical protocols. This guide focuses on the core molecular events that follow the binding of this compound to its cognate receptor on pituitary cells.

Receptor Binding and Initial Signal Transduction

The action of this compound is initiated by its binding to the Gonadotropin-Releasing Hormone Receptor (GnRHR), a member of the G-protein coupled receptor (GPCR) superfamily, on the surface of pituitary gonadotrophs. The substitution of a tryptophan residue at position 6 enhances the binding affinity and reduces degradation of the peptide compared to native LHRH.

Quantitative Binding and Potency Data

The interaction of this compound and other GnRH analogs with the GnRHR has been quantified in various studies. The following tables summarize key quantitative data, providing a comparative overview of binding affinities and functional potencies.

| Compound | Cell Type | Binding Affinity (Kd) | Reference |

| GnRH Analog | αT3-1 cells | 0.50 nM | [1] |

| [125I,D-Trp6]LHRH | HEC-1A endometrial cancer cells | 5.7 x 10-9 mol/L | [2] |

| GnRH | Rat anterior pituitary | 0.20 nM | [1] |

| GnRH Analog | Normal mouse anterior pituitary | 0.51 nM | [1] |

| Experimental Condition | Agonist Concentration | Observed Effect | Cell Type | Reference |

| Constant Infusion | 0.5 ng/min [D-Trp6]LHRH | Initial stimulation followed by a decrease in LH secretion | Perifused rat pituitary cells | [3] |

| Pulsatile Secretion Study | 0.001, 0.01, 0.1, and 1 nM D-Trp6-LHRH | Varied LH and PRL secretion, with desensitization at higher frequencies | Isolated rat pituitary cells | [4] |

| α-subunit mRNA induction | 0.1 nM LHRH | Maximal induction | Rat anterior pituitary cells in culture | [5] |

| MAPK Activation | 100 nM GnRH | 4- to 5-fold maximal activation | αT3-1 cells | [6] |

Intracellular Signaling Cascades

Upon agonist binding, the GnRHR undergoes a conformational change that activates the heterotrimeric G-protein Gq/11. This initiates a well-defined signaling cascade that ultimately leads to the synthesis and release of gonadotropins.

Figure 1. Primary signaling pathway of this compound in pituitary gonadotrophs.

Phosphoinositide Hydrolysis and Second Messenger Generation

Activation of PLC by Gq/11 leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Calcium Mobilization

IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm. This initial, rapid increase in intracellular calcium is followed by a sustained phase of elevated calcium levels, which is maintained by the influx of extracellular calcium through voltage-gated calcium channels.

Protein Kinase C Activation

DAG, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC). Activated PKC phosphorylates a variety of downstream target proteins, playing a crucial role in both the synthesis and secretion of gonadotropins.

Downstream Effects on Gonadotropin Synthesis and Secretion

The culmination of the this compound-initiated signaling cascade is the synthesis and release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).

Gene Expression

The activation of PKC and the increase in intracellular calcium lead to the activation of several transcription factors. These factors then bind to the promoter regions of the common α-subunit and the specific LHβ and FSHβ subunit genes, increasing their transcription. Studies have shown that prolonged exposure to an LHRH agonist can lead to a 2- to 3-fold increase in α-subunit mRNA content, while LHβ mRNA levels may remain unchanged.[5]

Exocytosis of Gonadotropins

The rise in intracellular calcium is a primary trigger for the exocytosis of pre-synthesized LH and FSH stored in secretory granules. The fusion of these granules with the plasma membrane releases the gonadotropins into the bloodstream.

Desensitization and Receptor Downregulation

A hallmark of LHRH agonist action is the desensitization of the gonadotroph response following prolonged or continuous stimulation. This phenomenon is central to their therapeutic applications.

Figure 2. Workflow of gonadotroph desensitization by this compound.

Mechanisms contributing to desensitization include:

-

Receptor Phosphorylation: Agonist-occupied GnRHRs are phosphorylated by G-protein-coupled receptor kinases (GRKs).

-

β-Arrestin Binding: Phosphorylated receptors recruit β-arrestins, which sterically hinder the interaction with Gq/11, effectively uncoupling the receptor from its signaling pathway.

-

Receptor Internalization: The receptor-arrestin complex is targeted for internalization via clathrin-coated pits.

-

Downregulation: Internalized receptors can be targeted for degradation, leading to a decrease in the total number of receptors on the cell surface.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of this compound to GnRH receptors on pituitary cells.

Protocol:

-

Cell Preparation: Pituitary cells (e.g., primary cultures or αT3-1 cells) are harvested and washed with a suitable buffer. Cell membranes are prepared by homogenization and centrifugation.

-

Radioligand: A radiolabeled GnRH analog, such as [125I]-(Trp6)-LHRH, is used as the ligand.

-

Binding Reaction: A fixed amount of membrane protein is incubated with increasing concentrations of the radioligand in the presence (for non-specific binding) or absence (for total binding) of a high concentration of unlabeled this compound.

-

Incubation: The reaction is incubated to equilibrium (e.g., 60-90 minutes at 4°C).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Scatchard analysis or non-linear regression is used to determine Kd and Bmax.

Intracellular Calcium Imaging

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound stimulation.

Protocol:

-

Cell Preparation: Pituitary cells are plated on glass-bottom dishes and allowed to adhere.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.

-

Washing: Excess dye is washed away with a physiological saline solution.

-

Imaging: The dish is mounted on the stage of a fluorescence microscope equipped with a camera and appropriate filter sets.

-

Stimulation: A baseline fluorescence is recorded, after which this compound is added to the dish.

-

Data Acquisition: Fluorescence intensity is recorded over time. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is used to calculate [Ca2+]i.

-

Data Analysis: Changes in fluorescence intensity or calculated [Ca2+]i are plotted over time to visualize the calcium response.

Protein Kinase C (PKC) Activity Assay

Objective: To measure the activation of PKC in pituitary cells following stimulation with this compound.

Protocol:

-

Cell Treatment: Pituitary cells are treated with this compound for various time points.

-

Cell Lysis: Cells are lysed, and the cytosolic and membrane fractions are separated by centrifugation.

-

PKC Immunoprecipitation: PKC is immunoprecipitated from the cell lysates using a specific antibody.

-

Kinase Assay: The immunoprecipitated PKC is incubated with a specific PKC substrate (e.g., a synthetic peptide) and [γ-32P]ATP.

-

Separation and Quantification: The phosphorylated substrate is separated by SDS-PAGE or captured on a phosphocellulose paper, and the incorporated radioactivity is quantified by autoradiography or scintillation counting.

-

Data Analysis: PKC activity is expressed as the amount of phosphate incorporated into the substrate per unit of time and protein.

Measurement of LHβ and FSHβ Gene Expression

Objective: To quantify the changes in the mRNA levels of the gonadotropin β-subunits in response to this compound.

Protocol:

-

Cell Treatment: Pituitary cells are treated with this compound for different durations.

-

RNA Extraction: Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent).

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using reverse transcriptase.

-

Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for LHβ, FSHβ, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: The relative expression of LHβ and FSHβ mRNA is calculated using the ΔΔCt method, comparing the expression in treated cells to that in untreated controls.

Conclusion

The mechanism of action of this compound in pituitary cells is a complex and tightly regulated process, initiated by high-affinity receptor binding and culminating in the synthesis and secretion of gonadotropins. The initial stimulatory phase is followed by a profound desensitization, which is the basis for the therapeutic use of LHRH agonists. A thorough understanding of these molecular events, supported by quantitative data and robust experimental protocols, is essential for the continued development and optimization of treatments targeting the hypothalamic-pituitary-gonadal axis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Effect of [D-Trp6]LHRH infusion on prolactin secretion by perifused rat pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of pulse frequency and amplitude of D-Trp6-luteinizing hormone-releasing hormone on the pulsatile secretion of prolactin and LH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of luteinizing hormone releasing hormone (LHRH) and [D-Trp6, des-Gly-NH2(10)]LHRH ethylamide on alpha-subunit and LH beta messenger ribonucleic acid levels in rat anterior pituitary cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Structure of (Trp6)-LHRH and its Relation to GnRH Receptor Binding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic luteinizing hormone-releasing hormone (LHRH) analog, (Trp6)-LHRH, focusing on its molecular structure, its interaction with the Gonadotropin-Releasing Hormone (GnRH) receptor, and the subsequent signaling pathways. This document consolidates quantitative binding data, detailed experimental methodologies, and visual representations of the involved molecular processes to serve as a vital resource for researchers in reproductive endocrinology and drug development.

Introduction to this compound and the GnRH Receptor

Gonadotropin-releasing hormone (GnRH), a decapeptide synthesized and secreted from the hypothalamus, is a key regulator of the reproductive system. It exerts its effects by binding to the GnRH receptor (GnRHR), a member of the G-protein coupled receptor (GPCR) superfamily, located on pituitary gonadotrope cells. This interaction triggers the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn regulate gonadal function.

This compound is a potent synthetic analog of GnRH. The critical modification in this analog is the substitution of the glycine at position 6 with a D-tryptophan residue. This single amino acid change significantly enhances the peptide's biological activity, primarily by increasing its binding affinity for the GnRH receptor and conferring resistance to enzymatic degradation. Understanding the structural basis for this enhanced activity is crucial for the rational design of novel GnRH-based therapeutics for various hormone-dependent diseases, including prostate cancer, breast cancer, and endometriosis.

The Structure of this compound and its Influence on Receptor Binding

The native GnRH peptide is a flexible molecule that adopts a specific conformation upon binding to its receptor. A key feature of this bound conformation is a β-turn structure that brings the N- and C-termini into proximity. The substitution of Gly6 with a D-amino acid, such as D-tryptophan in this compound, stabilizes this β-turn conformation. This pre-configuration of the peptide into a receptor-favorable shape is a primary reason for its enhanced binding affinity.

Molecular modeling and structure-activity relationship studies have elucidated the critical interactions between GnRH analogs and the GnRHR. The N-terminal residues (pGlu1-His2-Trp3) are crucial for receptor activation, while the C-terminal residues play a significant role in binding affinity. The D-Trp6 residue in this compound is thought to make favorable hydrophobic and potentially hydrogen-bonding interactions within the ligand-binding pocket of the GnRHR, further contributing to its high affinity. Computational docking and molecular dynamics simulations suggest that the Trp6 residue can interact with specific hydrophobic residues within the transmembrane helices of the receptor, leading to a more stable and prolonged ligand-receptor complex.

Quantitative Analysis of this compound Binding Affinity

The binding affinity of this compound and related analogs to the GnRH receptor is typically quantified using radioligand binding assays. These assays determine key parameters such as the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50). The following tables summarize the available quantitative data for D-Trp6-GnRH and its derivatives.

| Peptide | Cell Line | IC50 (nM) | Reference |

| D-Trp6 GnRH | HEK293[SCL60] | 0.5 ± 0.2 | [1] |

| D-Trp6 GnRH | WPE-1-NB26-3 | 0.14 ± 0.01 | [1] |

| 4-Methyl-DL-Trp6 GnRH | HEK293[SCL60] | 4.5 ± 0.6 | [1] |

| 4-Methyl-DL-Trp6 GnRH | WPE-1-NB26-3 | 0.8 ± 0.20 | [1] |

| 5-Methyl-DL-Trp6 GnRH | HEK293[SCL60] | 0.5 ± 0.06 | [1] |

| 5-Methyl-DL-Trp6 GnRH | WPE-1-NB26-3 | 0.1 ± 0.01 | [1] |

| 6-Methyl-DL-Trp6 GnRH | HEK293[SCL60] | 64.4 ± 4.0 | [1] |

| 6-Methyl-DL-Trp6 GnRH | WPE-1-NB26-3 | 10.1 ± 0.10 | [1] |

Table 1: Binding Affinities (IC50) of D-Trp6 GnRH and Methylated Derivatives to the Rat GnRH Receptor Expressed in Human Cell Lines.

| Peptide | Cell Line | EC50 for Receptor Activation (nM) | Reference |

| D-Trp6 GnRH | HEK293[SCL60] | 0.9 ± 0.3 | [1] |

| D-Trp6 GnRH | WPE-1-NB26-3 | 0.2 ± 0.03 | [1] |

Table 2: Functional Potency (EC50) of D-Trp6 GnRH in Activating the GnRH Receptor.

GnRH Receptor Signaling Pathways

Upon binding of an agonist like this compound, the GnRH receptor undergoes a conformational change that triggers intracellular signaling cascades. The primary pathway involves the activation of the Gq/11 family of heterotrimeric G-proteins.[2] This initiates a series of events culminating in the release of LH and FSH.

The key steps in the GnRH receptor signaling pathway are:

-

G-protein Activation: The activated GnRHR acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates phospholipase C-β (PLCβ).

-

Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

-

MAPK Pathway Activation: PKC can then activate the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.

-

Gene Transcription and Gonadotropin Release: These signaling pathways ultimately lead to the transcription of gonadotropin subunit genes and the release of LH and FSH from the pituitary gonadotropes.

Experimental Protocols: Radioligand Binding Assay

The following is a detailed methodology for a competitive radioligand binding assay to determine the binding affinity of this compound for the GnRH receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) of this compound for the GnRH receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity radio-iodinated GnRH agonist, such as [125I]-triptorelin or 125I-[His5,D-Tyr6]GnRH.[3]

-

Unlabeled Ligand: this compound (or other competitor compounds) at a range of concentrations.

-

Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.3% polyethylenimine (PEI).

-

Filtration apparatus (cell harvester).

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing the GnRH receptor in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the binding buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add a known amount of cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and binding buffer.

-

Non-specific Binding: Add the cell membrane preparation, the radioligand, and a high concentration of an unlabeled GnRH agonist (e.g., 1 µM unlabeled triptorelin) to saturate the receptors.

-

Competition Binding: Add the cell membrane preparation, the radioligand, and increasing concentrations of the unlabeled test compound (this compound).

-

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Counting:

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data using a non-linear regression model (one-site competition) to determine the IC50 value of this compound.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

The Journey of a Potent Decapeptide: A Technical Guide to the Discovery and Synthesis of (Trp6)-LHRH (Triptorelin)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the pivotal discovery and synthetic processes of (Trp6)-LHRH, commercially known as Triptorelin. A potent synthetic agonist analog of gonadotropin-releasing hormone (GnRH), Triptorelin has become a cornerstone in the therapeutic landscape of hormone-dependent diseases, most notably prostate cancer. This document provides a comprehensive overview of its development, from the foundational research on LHRH to the refined chemical synthesis methodologies, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental pathways.

From Hypothalamic Peptides to Targeted Cancer Therapy: The Discovery of this compound

The story of Triptorelin begins with the groundbreaking work of Nobel laureates Andrew V. Schally and Roger Guillemin, who, in the 1960s and early 1970s, isolated and elucidated the structure of the native luteinizing hormone-releasing hormone (LHRH), a decapeptide responsible for regulating reproduction.[1][2][3] This discovery paved the way for the development of synthetic LHRH analogs with modified structures to enhance their therapeutic potential.[4]

Dr. Schally's laboratory was at the forefront of this endeavor, systematically synthesizing thousands of LHRH analogs to develop more potent and longer-acting compounds.[5] A key breakthrough came with the strategic substitution of the glycine amino acid at the sixth position of the native LHRH sequence with a D-Tryptophan residue.[6] This seemingly minor alteration had a profound impact, rendering the resulting molecule, this compound or Triptorelin, significantly more resistant to enzymatic degradation. This increased stability, coupled with a higher binding affinity for the GnRH receptor, resulted in a superagonist with dramatically enhanced potency and a prolonged duration of action compared to the native hormone.[1] The subsequent development of sustained-release depot formulations further solidified Triptorelin's clinical utility, allowing for less frequent administration.[3]

Quantitative Analysis of this compound Bioactivity

The enhanced potency of Triptorelin is quantifiable through various in vitro and in vivo assays. The following tables summarize key quantitative data on its receptor binding affinity, in vitro potency, and in vivo efficacy in testosterone suppression.

Table 1: GnRH Receptor Binding Affinity and In Vitro Potency of Triptorelin

| Compound | Receptor Binding Affinity (IC50, nM) | In Vitro Potency (EC50, nM) - Inositol Phosphate Production |

| This compound (Triptorelin) | 0.4 ± 0.06 | 0.17 ± 0.05 |

| 4-Methyl-DL-Trp6-LHRH | 4.5 ± 0.6 | 0.8 ± 0.20 |

| 5-Methyl-DL-Trp6-LHRH | 0.5 ± 0.06 | 0.1 ± 0.01 |

| 6-Methyl-DL-Trp6-LHRH | 64.4 ± 4.0 | 10.1 ± 0.10 |

Data compiled from studies on tumorigenic HEK293[SCL60] cells expressing the rat GnRH receptor.[2]

Table 2: In Vivo Efficacy of Triptorelin Formulations in Patients with Advanced Prostate Cancer

| Triptorelin Formulation | Time to Testosterone Castration (<50 ng/dL) | Percentage of Patients Achieving Castration | Percentage of Patients Maintaining Castration |

| 3.75 mg (1-month) | 28 days | 91.2% | 96.2% (at 9 months) |

| 11.25 mg (3-month) | 4 weeks | 97.6% | 96.6% (at 26 weeks) |

| 22.5 mg (6-month) | 28 days | 97.5% | 98.3% (at 12 months) |

Data compiled from multiple clinical studies.[7]

Table 3: Impact of Triptorelin on Prostate-Specific Antigen (PSA) Levels in Prostate Cancer Patients

| Triptorelin Formulation | Baseline Median PSA (ng/mL) | Post-treatment Median PSA (ng/mL) | Time to Nadir |

| 3.75 mg (1-month) | 46.8 | 1.3 | 9 months |

| 11.25 mg (3-month) | 112.7 | 10.4 | 3 months |

Data compiled from clinical trial data.[8]

The Chemical Blueprint: Solid-Phase Synthesis of this compound

Triptorelin is synthesized using a well-established technique known as solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.

Experimental Protocol: Solid-Phase Synthesis of Triptorelin

1. Resin Preparation:

-

Start with a Rink Amide resin (e.g., Rink Amide AM or Rink Amide MBHA resin).[6][9]

-

Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF).

2. Amino Acid Coupling Cycle (Repeated for each amino acid):

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid by treating with a 20-50% solution of piperidine in DMF.[9]

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc group.

-

Amino Acid Activation and Coupling:

-

Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling agent. A common coupling cocktail consists of a carbodiimide-based reagent like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) and a tertiary amine base like N,N-diisopropylethylamine (DIPEA) in DMF.[4]

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed to completion.

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat this cycle for each amino acid in the Triptorelin sequence (pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2).

3. Cleavage and Deprotection:

-

Once the decapeptide is fully assembled on the resin, treat the resin with a cleavage cocktail to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups from the amino acids.

-

A common cleavage cocktail for peptides with sensitive residues like Tryptophan and Arginine is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95% TFA, 2.5% TIS, 2.5% water).[6]

4. Purification and Isolation:

-

Precipitate the cleaved peptide in cold diethyl ether and collect the crude product by centrifugation or filtration.

-

Purify the crude Triptorelin using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[6][9]

-

Lyophilize the purified fractions to obtain the final Triptorelin acetate product as a white powder.

Elucidating Biological Action: Key Experimental Protocols

The biological activity of this compound is characterized through a series of in vitro and in vivo assays designed to measure its interaction with the GnRH receptor and its downstream effects on gonadotropin release.

Experimental Protocol: GnRH Receptor Binding Assay

This assay determines the affinity of Triptorelin for the GnRH receptor.

1. Membrane Preparation:

-

Homogenize pituitary tissue or cultured cells expressing the GnRH receptor in a cold buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes containing the GnRH receptors.

-

Resuspend the membrane pellet in an appropriate assay buffer.

2. Competitive Binding Assay:

-

In a series of tubes, incubate a fixed concentration of a radiolabeled GnRH analog (e.g., [125I]-Triptorelin) with the membrane preparation.

-

Add increasing concentrations of unlabeled Triptorelin (the competitor).

-

Incubate the mixture to allow binding to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with the bound radioligand.

-

Wash the filters with cold assay buffer to remove any unbound radioligand.

4. Quantification:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Plot the percentage of specific binding of the radioligand as a function of the concentration of unlabeled Triptorelin.

-

Calculate the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) to determine the binding affinity.

Experimental Protocol: In Vitro LH and FSH Release Assay

This assay measures the potency of Triptorelin in stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from pituitary cells.

1. Pituitary Cell Culture:

-

Isolate anterior pituitary glands from rats and disperse the cells using enzymatic digestion (e.g., with collagenase and hyaluronidase).

-

Plate the dispersed cells in culture wells and allow them to attach and recover for 24-48 hours.

2. Stimulation:

-

Wash the cells with a serum-free medium.

-

Add fresh medium containing increasing concentrations of Triptorelin to the wells.

-

Incubate the cells for a defined period (e.g., 4 hours) to allow for hormone release.

3. Sample Collection:

-

Collect the culture medium from each well.

4. Hormone Quantification:

-

Measure the concentrations of LH and FSH in the collected medium using a specific and sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).

5. Data Analysis:

-

Plot the amount of LH and FSH released as a function of the Triptorelin concentration.

-

Determine the EC50 (the concentration of Triptorelin that produces 50% of the maximal hormone release) to quantify its potency.

Mechanism of Action: The Paradoxical Effect of a Superagonist

Triptorelin's therapeutic efficacy stems from its paradoxical effect on the hypothalamic-pituitary-gonadal axis.

Initially, as a potent GnRH agonist, Triptorelin binds to and activates GnRH receptors on the anterior pituitary gonadotropes. This activation stimulates the Gq/11 protein signaling cascade, leading to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C. This surge in intracellular signaling pathways results in an initial, transient increase in the synthesis and release of LH and FSH, leading to a temporary "flare-up" in testosterone levels.[1][10]

However, with continuous administration, the constant stimulation of the GnRH receptors leads to their desensitization and downregulation.[1] This process involves receptor internalization and uncoupling from the signaling cascade. The pituitary gonadotropes become refractory to further stimulation, resulting in a profound and sustained suppression of LH and FSH secretion. The subsequent decrease in LH levels leads to a significant reduction in testosterone production by the testes, achieving castrate levels, which is the therapeutic goal in the management of prostate cancer.[10]

This comprehensive guide has illuminated the journey of this compound from its rational design and discovery to its intricate synthesis and profound biological effects. The detailed data and protocols provided herein serve as a valuable resource for researchers and professionals in the field of drug development, fostering a deeper understanding of this important therapeutic agent.

References

- 1. KR20190001969A - Process for the Preparation of Triptorelin - Google Patents [patents.google.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. drugs.com [drugs.com]

- 4. CN101357936B - Method for synthesizing triptorelin from solid phase polypeptide - Google Patents [patents.google.com]

- 5. CN103012565A - Triptorelin and solid-phase synthesis preparation method thereof - Google Patents [patents.google.com]

- 6. Method for synthesizing triptorelin from solid phase polypeptide - Eureka | Patsnap [eureka.patsnap.com]

- 7. An Update on Triptorelin: Current Thinking on Androgen Deprivation Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Stimulation of FSH and LH release in vitro by natural and synthetic LH and FSH releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

(Trp6)-LHRH Signaling Pathways in Cancer Cells: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Luteinizing hormone-releasing hormone (LHRH) analogs, such as the agonist (Trp6)-LHRH (Triptorelin), represent a cornerstone in the treatment of hormone-sensitive cancers like prostate and breast cancer. Their primary mechanism is understood to be the suppression of the pituitary-gonadal axis, leading to a reduction in circulating sex hormones. However, a growing body of evidence reveals that these analogs also exert direct anti-tumor effects by binding to LHRH receptors (LHRH-R) present on cancer cells. This guide provides an in-depth exploration of the direct signaling pathways activated by this compound in cancer cells, focusing on mechanisms that diverge from the classical pituitary response. We detail the interference with growth factor signaling, the induction of apoptosis, and provide quantitative data on efficacy. Furthermore, this document includes detailed experimental protocols for key assays used to investigate these pathways, aiming to equip researchers with the necessary tools to further explore this promising therapeutic avenue.

LHRH Receptor Expression in Malignant Tissues

The rationale for the direct action of this compound on tumors is predicated on the expression of LHRH receptors on cancer cells.[1] Unlike most healthy tissues, a significant percentage of various human cancers express high-affinity LHRH receptors, making them a viable target for directed therapies.[1][2] The incidence of LHRH-R expression is notably high across both hormone-dependent and independent cancers.[2]

| Cancer Type | Incidence of LHRH Receptor Expression (%) | References |

| Prostate Cancer | ~86% | [1][2] |

| Ovarian Cancer | ~80% | [1][2] |

| Endometrial Cancer | ~80% | [1][2] |

| Breast Cancer | ~50% | [1][2] |

| Pancreatic Cancer | 32% - 50% | [2] |

| Renal Cancer | ~80% | [2] |

Core Signaling Pathways in Cancer Cells

In contrast to their action on pituitary gonadotrophs, the anti-proliferative effects of LHRH analogs in cancer cells are often not mediated by classical second messengers like phospholipase C or adenylyl cyclase.[3] Instead, evidence points towards an interference with mitogenic signaling cascades, primarily those driven by growth factor receptors.[3]

Interference with Growth Factor Receptor Signaling

A key mechanism of action for LHRH analogs is the disruption of signaling from receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[4] This interference is thought to be mediated by the activation of a phosphotyrosine phosphatase (PTP), which counteracts the kinase activity of the growth factor receptor, leading to a downstream blockade of the Ras/Raf/MEK/ERK (MAPK) pathway.[3] This ultimately inhibits the potent proliferative signals driven by growth factors.[3][4]

Induction of Apoptosis

LHRH analogs can directly induce apoptosis in androgen-independent prostate cancer cells.[5][6] This programmed cell death is mediated through the activation of the c-Jun NH2-terminal kinase (JNK) pathway, which involves upstream effectors like c-Src and MLK3.[5] Concurrently, LHRH analogs inhibit the pro-survival phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway.[5] This dual action—activating a death pathway while inhibiting a survival pathway—potentiates the apoptotic effect in cancer cells.

Quantitative Efficacy Data

The direct anti-tumor effects of LHRH analogs have been quantified both in vitro and in vivo across various cancer models.

In Vitro Efficacy

Studies on cancer cell lines demonstrate direct dose-dependent cytotoxicity and inhibition of proliferation.

| Compound / Analog | Cell Line(s) | Endpoint | Result | Reference |

| LHRH-lytic peptide conjugate | LNCaP (prostate) | IC50 | 4.4 µM | [7] |

| LHRH-lytic peptide conjugate | DU-145 (prostate) | IC50 | 4.8 µM | [7] |

| LHRH-lytic peptide conjugate | PC-3 (prostate) | IC50 | 4.4 µM | [7] |

| AEZS-108 ([D-Lys6]LHRH-Dox) | DU-145 (prostate) | Proliferation Inhibition | 61.2% at 250 nM | [8] |

| AEZS-108 ([D-Lys6]LHRH-Dox) | DU-145 (prostate) | Apoptosis Induction | 46% elevation at 1 µM | [8] |

In Vivo Efficacy

Xenograft models using human cancer cell lines in immunodeficient mice confirm the anti-tumor activity observed in vitro.

| Analog | Cancer Model | Treatment Details | Efficacy | Reference |

| [D-Trp6]LHRH | Prostatic Carcinoma Patients | 100 µ g/day (subcutaneous) | 75% suppression of plasma testosterone | [9] |

| Zoladex (LHRH-A) | DU 145 Xenograft | Minipumps, started day 1 | Significant decrease in tumor growth | [10] |

| AEZS-108 | DU-145 Xenograft | 2 mg/kg weekly (intravenous) | 90.5% tumor growth inhibition | [8] |

Key Experimental Protocols

Verifying the engagement of the signaling pathways described above is critical. The following sections provide detailed methodologies for essential experiments.

Protocol: Western Blot for Phospho-ERK (p-ERK) Inhibition

This protocol is designed to assess the effect of this compound on the MAPK pathway by measuring the phosphorylation status of ERK1/2.[11][12]

Methodology:

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., DU-145, PC-3) in 6-well plates to achieve 70-80% confluency at the time of lysis.[11]

-

Optional: Serum-starve cells for 4-24 hours to reduce basal p-ERK levels.[11]

-

Treat cells with varying concentrations of this compound or vehicle control for the desired time points (e.g., 15 min, 30 min, 1 hr).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, place plates on ice and wash cells with ice-cold PBS.[11]

-

Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.[11]

-

Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.[11]

-

Incubate on ice for 30 minutes, vortexing occasionally.[11]

-

Centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet debris.[11]

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[12]

-

-

Electrophoresis and Protein Transfer:

-

Normalize all samples to the same protein concentration (e.g., 20-40 µg) with lysis buffer and add 4x Laemmli sample buffer to a final 1x concentration.[11][13]

-

Heat samples at 95°C for 5 minutes.[12]

-

Load samples onto an SDS-PAGE gel (e.g., 10% polyacrylamide) and run electrophoresis to separate proteins by molecular weight.[13]

-

Transfer the separated proteins from the gel to a PVDF membrane.[11]

-

-

Immunoblotting and Detection:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[11]

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[11]

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Wash the membrane again as in the previous step.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total ERK and a loading control like β-actin or GAPDH.[12]

-

Protocol: Cell Proliferation (MTS) Assay

This colorimetric assay measures cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells/well.[8] Allow cells to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control.[8]

-

Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) under standard culture conditions.

-

MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions.

-

Incubation: Incubate for 1-4 hours at 37°C. The reagent is bioreduced by viable cells into a colored formazan product.

-

Measurement: Measure the absorbance of the formazan product at 490 nm using a 96-well plate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of proliferation inhibition.

Protocol: Apoptosis (Annexin V) Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with this compound or control in 6-well plates as described for Western blotting.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle enzyme like TrypLE™ Express.

-

Washing: Wash the collected cells with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or DAPI.[8]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by the treatment.[8]

Conclusion and Future Directions

The direct action of this compound and other LHRH analogs on cancer cells provides a compelling therapeutic mechanism that complements their established role in hormonal deprivation. The signaling pathways, which primarily involve the inhibition of growth factor-driven mitogenic cascades and the induction of apoptosis, are distinct from the pathways activated in the pituitary. Understanding these direct mechanisms is crucial for optimizing treatment strategies, identifying patient populations most likely to benefit, and developing novel targeted therapies. The experimental protocols outlined in this guide offer a robust framework for researchers to further dissect these signaling networks and evaluate the efficacy of next-generation LHRH-targeted compounds in drug development pipelines.

References

- 1. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. LHRH-Targeted Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of LHRH-analogues on mitogenic signal transduction in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of LHRH agonists on the growth of human prostatic tumor cells: "in vitro" and "in vivo" studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. LHRH-Conjugated Lytic Peptides Directly Target Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted cytotoxic analog of luteinizing hormone-releasing hormone (LHRH), AEZS-108 (AN-152), inhibits the growth of DU-145 human castration-resistant prostate cancer in vivo and in vitro through elevating p21 and ROS levels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tumor growth inhibition in patients with prostatic carcinoma treated with luteinizing hormone-releasing hormone agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Growth-inhibitory effects of luteinizing hormone-releasing hormone (LHRH) agonists on xenografts of the DU 145 human androgen-independent prostate cancer cell line in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Initial Studies on the Paradoxical Effects of (Trp6)-LHRH

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth analysis of the foundational research into the paradoxical anti-fertility effects of (Trp6)-LHRH, a potent agonist of Luteinizing Hormone-Releasing Hormone (LHRH). While designed as a super-agonist to stimulate gonadotropin release, its chronic administration paradoxically leads to profound suppression of the reproductive axis. This guide details the mechanisms, quantitative outcomes, and experimental designs that first elucidated this phenomenon.

Introduction: The LHRH Agonist Paradox

Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide produced in the hypothalamus that is the primary regulator of the mammalian reproductive axis.[1] It stimulates the anterior pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn control gonadal steroidogenesis and gametogenesis.[1]

In the early 1970s, synthetic analogues of LHRH were developed to achieve greater potency and duration of action.[2] One such analogue, this compound (Triptorelin), was created by substituting the glycine at position 6 with a D-tryptophan.[2] This modification increased its resistance to enzymatic degradation and enhanced its binding affinity for the LHRH receptor, making it a "super-agonist".[2][3]

The expected outcome of administering such an agonist was a sustained increase in LH and FSH. However, initial studies revealed a paradoxical effect: after a brief period of stimulation, continuous administration of this compound and similar agonists resulted in a profound and reversible suppression of pituitary and gonadal function, a state described as "medical castration" or "selective medical hypophysectomy".[4][5] This unexpected outcome opened a new frontier for therapeutic interventions in hormone-dependent diseases.[6]

Mechanism of the Paradoxical Effect

The dual action of this compound is characterized by two distinct phases: an initial, transient stimulation followed by a sustained period of inhibition.

The Initial Agonistic "Flare-Up"

Upon initial administration, LHRH agonists like this compound bind to LHRH receptors on pituitary gonadotrophs and, as expected, trigger a potent release of LH and FSH.[7][8] This leads to a transient surge in circulating levels of gonadal steroids, such as testosterone in males and estrogen in females.[5][9] This initial stimulatory phase is commonly referred to as the "flare-up" effect.[7][9][10] In male subjects, this initial rise involves FSH, LH, and testosterone.[5]

The Inhibitory Phase: Pituitary Desensitization and Downregulation

Paradoxically, the continuous presence of the potent agonist does not lead to sustained stimulation. Instead, it causes the pituitary gonadotrophs to become desensitized.[4][5] This process involves two primary mechanisms:

-

Receptor Downregulation: Continuous exposure to the agonist leads to a decrease in the number of LHRH receptors on the surface of the gonadotroph cells.[5][8] This is a classic feedback mechanism where the cell reduces its sensitivity to an overwhelming signal.

-

Signal Transduction Uncoupling: The remaining receptors become uncoupled from their intracellular signaling pathways.[5] This prevents the agonist binding from effectively triggering the downstream cascade required for gonadotropin synthesis and release.[5]

The combined effect is a dramatic reduction in the secretion of bioactive LH and FSH, which subsequently leads to a sharp decline in gonadal steroid production, achieving a state of hypogonadotrophic hypogonadism.[4][5] Studies have shown that this process involves specific changes at the molecular level; long-term exposure to LHRH agonists can increase the mRNA of the common alpha-subunit of gonadotropins while preventing the production or altering the levels of the specific LH-beta subunit mRNA.[2][11]

Evidence for Direct Extrapituitary Actions

While the primary paradoxical effect is mediated at the pituitary level, early research also investigated whether this compound could act directly on the gonads.

Direct Ovarian Effects

A key study demonstrated that the paradoxical effects were not exclusively pituitary-mediated. In immature female rats whose pituitary glands had been surgically removed (hypophysectomized), daily administration of (D-Trp6)-LHRH still caused a dramatic loss of ovarian LH/hCG receptors.[12] This finding strongly indicated that the LHRH analogue has a direct inhibitory effect on the ovaries, independent of its actions on the pituitary gland.[12] The presence of specific LHRH agonist receptors in ovarian and testicular tissue further supports the potential for local control mechanisms.[13]

Direct Testicular Effects

In males, chronic administration of potent LHRH agonists was shown to decrease testicular and accessory organ weights and disrupt spermatogenesis.[14][15] While some evidence suggested these effects were mediated by the agonist's impact on LH secretion and/or a direct action on Leydig cells, other studies in hypophysectomized rats found the agonist had no direct effect on the morphology of the seminiferous tubules.[16] This suggests that while direct actions on gonadal steroid-producing cells are evident, the impact on spermatogenesis may be primarily an indirect consequence of reduced gonadotropin support.[16]

Quantitative Data from Initial Studies

The following tables summarize key quantitative findings from early investigations into the paradoxical effects of this compound and other potent LHRH agonists.

Table 1: Effects of (D-Trp6)-LHRH on Ovarian Parameters in Rats Data from a 7-day treatment protocol in immature female rats.

| Animal Model | Daily Dose | Change in Ovarian Weight | Change in Ovarian LH/hCG Receptors |

| Intact Rats | 0.2 µg | Not specified | Significant Reduction (P < 0.01)[12] |

| 2.0 µg | Significant Decrease (P < 0.05)[12] | Significant Reduction (P < 0.01)[12] | |

| Hypophysectomized Rats | 0.2 µg | Not specified | Significant Reduction (P < 0.01)[12] |

| 2.0 µg | Significant Decrease (P < 0.05)[12] | Significant Reduction (P < 0.01)[12] |

Table 2: Effects of Chronic LHRH Agonist Administration on Hormonal and Organ Parameters

| Species | LHRH Agonist | Dosage | Duration | Key Findings |

| Male Rats | LHRH-EA | >10 ng/day | Not specified | Marked inhibition of basal testicular testosterone concentration.[14] |

| Male Rats | [D-Trp6,Pro9-NEt]LFR | Dose-dependent | 3 days - 4 weeks | Decreased testicular/accessory organ weights; diminished testosterone production.[15] |

| Human Males | D-tryptophan-6-LHRH | 100 µ g/day | 3-6 months | Plasma testosterone and dihydrotestosterone fell to castrate values.[17] |

| Female Rats | LHRH Agonists | Chronic | Not specified | Decreased ovarian and uterine weights; reduced plasma estradiol and progesterone.[5] |

Key Experimental Protocols

The methodologies used in the initial studies were crucial for isolating the pituitary and direct gonadal effects of this compound.

Protocol: Assessing Direct Ovarian Effects in Hypophysectomized Rats

This protocol, adapted from Arimura et al. (1980), was designed to determine if (D-Trp6)-LHRH had direct effects on the ovary independent of the pituitary gland.[12]

-

Animal Model: Immature female rats were used. A key experimental group underwent hypophysectomy (surgical removal of the pituitary gland) to eliminate central hormonal regulation.[12]

-

Hormonal Priming: To ensure ovarian responsiveness, the rats were primed with gonadotropins.[12]

-

Treatment Groups:

-

Endpoint Analysis: 24 hours after the final injection, the animals were sacrificed.[12]

-

Measurements:

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the signaling pathways, experimental designs, and logical relationships central to understanding the paradoxical effects of this compound.

References

- 1. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]

- 2. [Pharmacokinetics and pharmacodynamics of triptorelin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Clinical aspects of LHRH analogues in gynaecology: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Research Portal [scholarship.miami.edu]

- 7. [Antiandrogens. Mechanisms and paradoxical effects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and applications of luteinizing hormone-releasing hormone antagonists in the treatment of infertility: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Androgen Flare after LHRH Initiation Is the Side Effect That Makes Most of the Beneficial Effect When It Coincides with Radiation Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effect of luteinizing hormone releasing hormone (LHRH) and [D-Trp6, des-Gly-NH2(10)]LHRH ethylamide on alpha-subunit and LH beta messenger ribonucleic acid levels in rat anterior pituitary cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sites of paradoxical action of the LHRH agonist (D-Trp6)-LHRH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The regulation of LHRH action at the pituitary and gonadal receptor level: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antifertility effects of luteinizing hormone-releasing hormone (LHRH) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chronic effects of [D-Trp6,Pro9-NEt]luteinizing hormone-releasing factor on reproductive processes in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The luteinizing hormone-releasing hormone (LHRH) agonist, [D-Trp6, des-Gly-NH2(10)]-LHRH ethylamide, has no direct effect on spermatogenesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Suppression of androgen production by D-tryptophan-6-luteinizing hormone-releasing hormone in man - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Review of Foundational Research on (Trp6)-LHRH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research of (Trp6)-LHRH, a potent synthetic agonist of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). This document summarizes key quantitative data, details experimental methodologies from seminal studies, and provides visual representations of critical biological pathways and experimental workflows.

Introduction

This compound, scientifically known as [D-Trp6]LHRH and commercially as Triptorelin, is a decapeptide analog of the naturally occurring LHRH. The substitution of the glycine at position 6 with a D-tryptophan residue confers enhanced stability against enzymatic degradation and a higher binding affinity for the LHRH receptor compared to the native hormone.[1] These characteristics result in a more potent and prolonged biological activity.

Initially, administration of this compound stimulates the pituitary gonadotrophs to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous administration leads to a paradoxical effect: the downregulation and desensitization of pituitary LHRH receptors.[2][3] This sustained action results in a significant reduction in LH and FSH secretion, leading to a state of "chemical castration" by profoundly suppressing the production of gonadal steroids like testosterone and estrogen. This mechanism of action forms the basis of its widespread use in the treatment of hormone-dependent cancers, such as prostate and breast cancer, as well as other conditions like endometriosis and precocious puberty.[2]

Furthermore, foundational research has revealed the presence of LHRH receptors on various cancer cells, including those of the prostate, breast, and ovaries, suggesting a direct anti-proliferative effect of this compound on these tumors.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from foundational in vitro and in vivo studies on this compound.

Table 1: In Vitro Binding Affinity and Proliferation Effects of this compound on Human Prostate Cancer Cell Lines

| Cell Line | Receptor Type | Binding Affinity (Kd) | This compound Concentration | Effect on Proliferation | Reference |

| LNCaP | Androgen-Responsive | 2.6 x 10⁻⁸ M (high affinity) | 10⁻⁷ M | +42% (stimulation) | [4] |

| 7.7 x 10⁻⁶ M (low affinity) | 10⁻⁴ M | -25% to -65% (inhibition) | [4] | ||

| PC3 | Androgen-Unresponsive | 2.7 x 10⁻⁶ M (low affinity) | Not specified | No effect | [4] |

| DU-145 | Androgen-Unresponsive | 6.55 ± 0.4 nM | Not specified | Not specified | [5] |

Table 2: In Vivo Effects of this compound on DU-145 Human Prostate Cancer Xenografts in Nude Mice

| Treatment Group | Duration of Treatment | Parameter Measured | Result | Reference |

| (D-Trp6)LHRH | 4 weeks | LHRH Receptor Concentration | 22% reduction (p<0.05) | [6] |

| (D-Trp6)LHRH | 4 weeks | EGF Receptor Concentration | 48% reduction (p<0.05) | [6] |

| LHRH Agonist (Zoladex) | 14 days (started at inoculation) | Tumor Growth | Significant decrease | [7] |

| LHRH Agonist (Zoladex) | 14 days (started 7 days post-inoculation) | Tumor Growth | Significant decrease up to 28 days | [7] |

Experimental Protocols

Solid-Phase Synthesis of this compound (Triptorelin)

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol Outline:

-

Resin Preparation: A Rink Amide resin (e.g., Rink Amide AM or MBHA) is used as the solid support. The resin is swelled in a suitable solvent like dimethylformamide (DMF).

-

First Amino Acid Coupling: The first amino acid, Fmoc-Gly-OH, is activated using a coupling agent (e.g., HBTU/HOBt or DIC/HOBt) and coupled to the resin in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

-

Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound glycine using a solution of piperidine in DMF (typically 20%).

-

Sequential Amino Acid Coupling: The subsequent protected amino acids (Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH, and pGlu-OH) are sequentially coupled to the growing peptide chain. Each coupling step is followed by Fmoc deprotection.

-

Cleavage and Deprotection: Once the decapeptide is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane, and thioanisole).

-

Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain the final this compound product.

Radioligand Binding Assay for LHRH Receptor Affinity

This protocol is used to determine the binding affinity (Kd) of this compound to its receptor.

Protocol Outline:

-

Membrane Preparation: Cancer cells or tissues expressing LHRH receptors are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in a binding buffer.

-

Radioligand: A radiolabeled LHRH analog, typically [¹²⁵I][D-Trp6]LHRH, is used as the tracer.

-

Competition Binding: A constant concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound (the competitor).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters are then washed with cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using a non-linear regression analysis to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki (dissociation constant of the competitor) is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol Outline:

-

Cell Culture: Human prostate cancer cells (e.g., DU-145) are cultured in appropriate media.

-

Animal Model: Immunocompromised mice, such as athymic nude mice, are used to prevent rejection of the human tumor cells.

-

Tumor Cell Inoculation: A specific number of cancer cells (e.g., 5 x 10⁶ cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers at regular intervals. Tumor volume is calculated using the formula: (length x width²)/2.

-

Treatment Administration: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered at a specified dose and schedule (e.g., daily subcutaneous injections or implantation of slow-release osmotic pumps). The control group receives a vehicle control.

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumors may be further analyzed for histological changes, receptor expression, and other molecular markers.

Visualizations

Signaling Pathways

The signaling pathways of the LHRH receptor differ between pituitary gonadotrophs and cancer cells.

Caption: LHRH Receptor Signaling in Pituitary Gonadotrophs.

Caption: Proposed LHRH Receptor Signaling in Cancer Cells.

Experimental Workflows

Caption: Solid-Phase Peptide Synthesis Workflow for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pituitary desensitization and the regulation of pituitary gonadotropin-releasing hormone (GnRH) receptors following chronic administration of a superactive GnRH analog and testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms involved in the pituitary desensitization induced by gonadotropin-releasing hormone agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Growth-inhibitory effects of luteinizing hormone-releasing hormone (LHRH) agonists on xenografts of the DU 145 human androgen-independent prostate cancer cell line in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of (Trp6)-LHRH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of (Trp6)-LHRH, a synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. This document is intended for researchers, scientists, and professionals involved in drug development who are working with or interested in the therapeutic potential of this potent peptide analog.

Core Chemical Properties

This compound, also known as Triptorelin, is a decapeptide with the amino acid sequence {Pyr}-His-Trp-Ser-Tyr-Trp-Leu-Arg-Pro-Gly-NH2. The substitution of a D-tryptophan at the sixth position, in place of the natural L-glycine, confers enhanced stability and a higher affinity for the GnRH receptor compared to the native LHRH.

| Property | Value | Reference |

| Molecular Formula | C64H82N18O13 | [1] |

| Molecular Weight | 1311.45 g/mol | [1] |

| Amino Acid Sequence | {Pyr}-His-Trp-Ser-Tyr-Trp-Leu-Arg-Pro-Gly-NH2 | [1] |

| CAS Number | 156126-74-8 | [1] |

| Storage Temperature | -15°C | [1] |

Solubility and Stability

The solubility and stability of this compound are critical parameters for its formulation and therapeutic application.

Solubility: While specific quantitative solubility data in various solvents is not extensively published in readily available literature, peptides of similar size and composition are generally soluble in aqueous solutions and polar organic solvents. For experimental purposes, Dimethyl sulfoxide (DMSO) and ethanol are often used as solvents for peptide stock solutions. However, the final concentration and potential for cytotoxicity should be carefully considered, as DMSO concentrations above 0.3125% can exhibit toxicity in some cell lines.[2]

Stability: this compound exhibits significant stability under various conditions. One study demonstrated that a long-acting analogue, D-trp6-pro9-NEt-LHRH, can withstand mild heating at 60°C for 5 days, repeated freeze-thaw cycles, and refrigeration at 4°C for 8 days without a detectable change in its HPLC profile or in vivo biological activity.[3] Another study on a similar analog, [D-Trp6, des-Gly10]-LHRH ethyl amide, formulated in corn oil, showed 100% biopharmaceutical stability after five and a half years of storage at 4°C.[4] Furthermore, aqueous solutions of LHRH have been shown to be stable for at least 10 weeks at 37°C.[5]

Receptor Binding Affinity

This compound is a high-affinity agonist for the GnRH receptor. The binding characteristics are crucial for its biological activity and are typically determined through radioligand binding assays.

| Tissue/Cell Line | Receptor Type | Dissociation Constant (Kd) | Maximal Binding Capacity (Bmax) | Reference |

| Human Breast Cancer | GnRH Receptor (High Affinity) | - | - | [6] |

| Human Breast Cancer | GnRH Receptor (Low Affinity) | - | - | [6] |

| Human Prostate Cancer | GnRH Receptor | 6.55 ± 0.4 nM | 483.6 ± 25.4 fmol/mg membrane protein | [7] |

Note: Specific Kd and Bmax values for the high and low-affinity sites in breast cancer were not provided in the abstract.

Experimental Protocols

This section outlines the general methodologies for the synthesis, purification, and characterization of this compound.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is typically achieved through Fmoc-based solid-phase peptide synthesis.

Principle: The peptide is assembled sequentially on a solid support (resin). The N-terminus of each amino acid is temporarily protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is removed before the coupling of the next amino acid. Side chains of reactive amino acids are protected with more stable protecting groups that are removed at the end of the synthesis.

General Workflow:

-

Resin Selection and Swelling: A suitable resin, such as a Rink amide resin for a C-terminal amide, is chosen and swollen in a solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: The C-terminal amino acid (Glycine in this case) is coupled to the resin.

-

Deprotection: The Fmoc group is removed from the N-terminus of the coupled amino acid using a mild base, typically a solution of piperidine in DMF.

-

Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HATU) and coupled to the deprotected N-terminus of the growing peptide chain.

-

Wash: The resin is washed to remove excess reagents and by-products.

-

Repeat: Steps 3-5 are repeated for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.

-

Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and lyophilized to obtain a crude powder.

HPLC Purification

The crude this compound peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Principle: The peptide is separated from impurities based on its hydrophobicity. The peptide is dissolved in a mobile phase and passed through a column packed with a non-polar stationary phase (e.g., C18). A gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase is used to elute the peptide and impurities at different retention times.

General Protocol:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

-

Gradient: A linear gradient from a low to a high percentage of Solvent B is applied over a set time to elute the peptide.

-

Detection: The eluting peptide is detected by its absorbance at 214 nm and 280 nm (due to the presence of tryptophan and tyrosine residues).

-

Fraction Collection: Fractions corresponding to the main peptide peak are collected.

-

Analysis and Lyophilization: The purity of the collected fractions is confirmed by analytical HPLC and mass spectrometry. The pure fractions are pooled and lyophilized.

Mass Spectrometry Analysis

The molecular weight of the purified this compound is confirmed using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

Principle: The peptide sample is co-crystallized with a matrix on a target plate. The plate is irradiated with a laser, causing the desorption and ionization of the peptide molecules. The time it takes for the ions to travel through a flight tube to a detector is measured, which is proportional to their mass-to-charge ratio.

General Protocol:

-

Matrix Selection: A suitable matrix, such as α-cyano-4-hydroxycinnamic acid (HCCA), is chosen.

-

Sample Preparation: A small amount of the purified peptide is mixed with the matrix solution and spotted onto the MALDI target plate. The solvent is allowed to evaporate, forming co-crystals of the peptide and matrix.

-

Data Acquisition: The target plate is inserted into the mass spectrometer, and the mass spectrum is acquired.

-

Data Analysis: The resulting spectrum is analyzed to determine the molecular weight of the peptide.

Radioligand Receptor Binding Assay

The binding affinity of this compound to the GnRH receptor is determined using a radioligand binding assay.

Principle: A radiolabeled ligand (e.g., [125I]-(Trp6)-LHRH) is incubated with a source of GnRH receptors (e.g., cell membranes). The ability of unlabeled this compound to compete with the radioligand for binding to the receptor is measured. This allows for the determination of the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

General Protocol:

-

Membrane Preparation: Membranes from cells or tissues expressing the GnRH receptor are prepared by homogenization and centrifugation.

-

Incubation: A fixed concentration of the radiolabeled ligand is incubated with the membranes in the presence of increasing concentrations of unlabeled this compound.

-

Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity retained on the filter is measured using a gamma counter.

-